molecular formula C11H9Br4N3O2 B611406 [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid CAS No. 905105-89-7

[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid

Cat. No. B611406
M. Wt: 534.82
InChI Key: PHAOTASRLQMKBE-UHFFFAOYSA-N
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Description

“[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid” is a chemical compound with the molecular formula C11H9Br4N3O2 . It is also known by other names such as TMCB, CK2/ERK8-IN-1, and 4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazole-1-acetic acid .


Molecular Structure Analysis

The compound has a molecular weight of 534.82 g/mol . Its IUPAC name is 2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

The compound is an ATP/GTP competitive inhibitor of protein kinase casein kinase-2 (CK2) . It has been examined against a panel of 33 protein kinases, either Ser/Thr- or Tyr-specific .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 534.82 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has three rotatable bonds .

Scientific Research Applications

  • Synthesis of Methyl 6-Aryl-5-(1H-Benzimidazol-2-yl)-2-Methylnicotinates

    • In research on the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates, a cyclocondensation involving 4-(dimethylamino)benzaldehyde was found to give previously unknown compounds. This synthesis reflects the versatility of benzimidazole derivatives in producing structurally diverse compounds (Dzvinchuk & Lozinskii, 2009).
  • Design of Multitarget Anticancer Agents

    • A study exploring the design of multitarget drugs for cancer treatment utilized a compound structurally similar to [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1H-Benzimidazol-1-Yl]acetic Acid. This compound was used as a scaffold for creating inhibitors targeting histone deacetylase (HDAC) and protein kinase CK2, showing potential as a novel therapeutic strategy against cancer (Martínez et al., 2020).
  • Generation of Structurally Diverse Libraries

    • The generation of a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, highlights the potential of benzimidazole-related compounds in creating a wide range of chemical entities for various applications (Roman, 2013).
  • Synthesis and Characterization of New Benzimidazole Derivatives

    • Novel benzimidazole derivatives were synthesized and their ultraviolet spectral behavior was examined. This research signifies the continued interest in the synthesis and characterization of benzimidazole derivatives for various applications, including their optical properties (Mehranpour & Zahiri, 2014).
  • Synthesis of 2H‐Pyran‐2‐ones, Fused Pyran‐2‐ones, and Pyridones

    • The synthesis of various heterocycles such as pyranones and pyridones, using a versatile enaminonitrile that reacts with different binucleophiles, demonstrates the broad applicability of benzimidazole derivatives in the synthesis of diverse chemical structures (Bondock et al., 2014).
  • Inhibitors of Protein Kinase CK2

    • Research on derivatives of 4,5,6,7-tetrabromobenzimidazole, including compounds similar to [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1H-Benzimidazol-1-Yl]acetic Acid, found them to be promising inhibitors of protein kinase CK2. This indicates the potential use of such derivatives in developing new treatments for diseases where CK2 is implicated (Bretner et al., 2008).

Future Directions

The compound and its analogs are being studied for their potential in cancer research . One of the iodinated compounds retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity . Both iodinated compounds are candidate leaders in the further development of CK2 inhibitors .

properties

IUPAC Name

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAOTASRLQMKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677589
Record name [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid

CAS RN

905105-89-7
Record name [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 2
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 3
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 4
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 5
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 6
Reactant of Route 6
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid

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